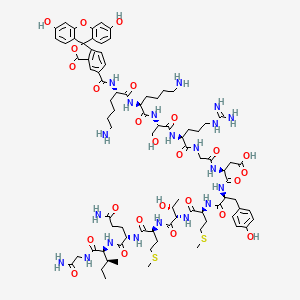

Phd-IN-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phd-IN-2 is a potent inhibitor of prolyl hydroxylase domain-containing proteins (PHDs), which play a crucial role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting PHDs, this compound stabilizes HIFs, leading to the activation of various adaptive responses to hypoxia. This compound has garnered significant interest due to its potential therapeutic applications in treating conditions such as anemia, cardiovascular diseases, and ischemic injuries .

Preparation Methods

The synthesis of Phd-IN-2 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a glycinamide derivative, followed by the introduction of an isoquinoline ring. The final step involves the coupling of these intermediates under specific reaction conditions to yield this compound. Industrial production methods may involve optimization of these steps to enhance yield and purity .

Chemical Reactions Analysis

Phd-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Phd-IN-2 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the mechanisms of PHD inhibition and HIF stabilization. In biology, it is employed to investigate cellular responses to hypoxia and the role of HIFs in various physiological processes. In medicine, this compound is being explored for its potential to treat anemia by stimulating erythropoiesis, as well as its protective effects in cardiovascular and renal diseases. Additionally, it has applications in industry, particularly in the development of new therapeutic agents targeting hypoxia-related conditions .

Mechanism of Action

Phd-IN-2 exerts its effects by inhibiting the activity of PHDs, which are responsible for the hydroxylation of HIF-α subunits. Under normoxic conditions, PHDs hydroxylate HIF-α, leading to its degradation. By inhibiting PHDs, this compound prevents the hydroxylation and subsequent degradation of HIF-α, allowing it to accumulate and dimerize with HIF-β. This dimerization activates the transcription of various genes involved in angiogenesis, metabolism, and erythropoiesis, thereby promoting adaptive responses to hypoxia .

Comparison with Similar Compounds

Phd-IN-2 is similar to other PHD inhibitors such as vadadustat and roxadustat, which also stabilize HIFs by inhibiting PHDs. this compound is distinguished by its higher potency and selectivity for PHDs, making it a more effective tool for studying HIF regulation and a promising candidate for therapeutic applications. Other similar compounds include IOX2 and FG-2216, which share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications .

This compound’s unique combination of high potency, selectivity, and broad range of applications makes it a valuable compound in both scientific research and therapeutic development.

Properties

Molecular Formula |

C26H27N7O4 |

|---|---|

Molecular Weight |

501.5 g/mol |

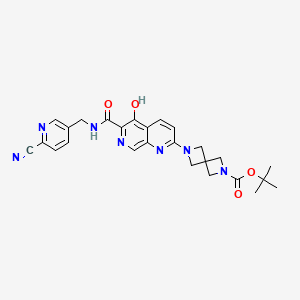

IUPAC Name |

tert-butyl 6-[6-[(6-cyanopyridin-3-yl)methylcarbamoyl]-5-hydroxy-1,7-naphthyridin-2-yl]-2,6-diazaspiro[3.3]heptane-2-carboxylate |

InChI |

InChI=1S/C26H27N7O4/c1-25(2,3)37-24(36)33-14-26(15-33)12-32(13-26)20-7-6-18-19(31-20)11-29-21(22(18)34)23(35)30-10-16-4-5-17(8-27)28-9-16/h4-7,9,11,34H,10,12-15H2,1-3H3,(H,30,35) |

InChI Key |

GWUYHNJGQULKDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CN(C2)C3=NC4=CN=C(C(=C4C=C3)O)C(=O)NCC5=CN=C(C=C5)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile](/img/structure/B12390568.png)

![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12390569.png)

![3,18-Dihydroxy-14-[[2-[2-[[3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoylamino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid](/img/structure/B12390593.png)

![6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B12390633.png)